![molecular formula C21H12N2O2S B2373026 3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one CAS No. 1020251-78-8](/img/structure/B2373026.png)
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one
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Overview
Description
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one, also known as PTCIP, is a novel heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. PTCIP is a unique compound that has a wide range of applications in scientific research due to its unique structure and properties.
Scientific Research Applications
- The unique π-conjugated structure of this compound suggests potential applications in organic photovoltaic devices (solar cells) and organic light-emitting diodes (OLEDs). Researchers can explore its electron-donating and accepting abilities for efficient charge transport and light emission .
- Investigate its potential as a scaffold for designing novel drugs. The indeno-pyrazolone core could serve as a starting point for developing anti-inflammatory, anticancer, or antiviral agents. Researchers can modify its substituents to enhance bioactivity and selectivity .
- Explore its self-assembly behavior and use it as a building block for functional materials. Its rigid structure and aromatic character could contribute to stable nanostructures or thin films with specific optical or electronic properties .
- Investigate its reactivity in palladium-catalyzed reactions. For instance, the compound’s tandem reaction with alkynylhalobenzene and alkynylbenzamide could lead to indeno[1,2-c]azepin-3(2H)-ones, which have potential as bioactive molecules .
- Although not widely used, indeno[1,2-c]pyrazol-4-one is a polycyclic aromatic hydrocarbon (PAH). PAHs are common environmental contaminants arising from incomplete combustion (e.g., vehicle emissions, wood burning). Researchers can study its fate, transport, and toxicity in soil, water, and air .
- Given its toxicity, understanding its impact on human health and the environment is crucial. Researchers can assess exposure levels, metabolism, and potential carcinogenicity. Regulatory agencies may use this information for risk management .
Photovoltaics and Organic Electronics
Medicinal Chemistry and Drug Discovery
Materials Science and Nanotechnology
Catalysis and Synthetic Chemistry
Environmental Chemistry and Contaminant Analysis
Toxicology and Risk Assessment
Mechanism of Action
Target of Action
Compounds containing the pyrazolone functional group, which is present in the given compound, are known to act as analgesics . They generally target enzymes involved in the production of pain and inflammation mediators .
Mode of Action
Pyrazolone derivatives, which this compound is a part of, are known to inhibit certain enzymes, thereby reducing the production of mediators of pain and inflammation .
Biochemical Pathways
It can be inferred from the general action of pyrazolone derivatives that they may affect the cyclooxygenase pathway, which is involved in the production of prostaglandins, key mediators of pain and inflammation .
Result of Action
Based on the general action of pyrazolone derivatives, it can be inferred that the compound may reduce the production of pain and inflammation mediators, thereby alleviating symptoms associated with these conditions .
properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)18-17(20)19(13-7-2-1-3-8-13)23(22-18)21(25)16-11-6-12-26-16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLUUVWMIZRKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CS4)C5=CC=CC=C5C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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